Dansyl ethylenediamine
Overview
Description
Dansylethylenediamine is a fluorescent probe widely used in various scientific fields. It is known for its ability to bind to proteins and other biomolecules, making it a valuable tool in biochemical and medical research .
Scientific Research Applications
Dansylethylenediamine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of Dansyl Ethylenediamine is proteins . More specifically, it is used for the synthesis of protein-imprinted polymers . These polymers are capable of specific transduction of protein binding events into fluorescent signal changes .
Mode of Action
This compound interacts with its protein targets through a process known as dansylation . In this process, the compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with this compound, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The compound plays a crucial role in the synthesis of protein-imprinted polymers . These polymers can specifically transduce protein binding events into fluorescent signal changes , which can be crucial in various biochemical pathways involving protein interactions.
Pharmacokinetics
The compound’s ability to react with free amines and form dansylated reaction products that are well-retained on reverse-phase columns suggests that it may have unique distribution and metabolism properties .
Result of Action
The primary result of this compound’s action is the formation of protein-imprinted polymers that can specifically transduce protein binding events into fluorescent signal changes . This allows for the detection and analysis of these protein binding events, which can be crucial in various biochemical and biomedical research applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dansylation process occurs at room temperature in a sodium carbonate buffer . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dansylethylenediamine can be used for the synthesis of protein-imprinted polymers . These polymers are capable of specifically transducing protein binding events into fluorescent signal changes . This property makes Dansylethylenediamine a valuable tool in studying protein interactions and dynamics.
Cellular Effects
Dansylethylenediamine has been shown to enter cells and localize in the cytoplasm . It does not enter nuclei or associate with lipophilic plasma membranes . The entry of Dansylethylenediamine into cells is consistent with a mechanism of passive diffusion .
Molecular Mechanism
The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .
Transport and Distribution
Dansylethylenediamine is observed to localize in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes
Subcellular Localization
Dansylethylenediamine localizes in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes
Preparation Methods
Dansylethylenediamine can be synthesized by reacting dansyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as acetone, and the product is purified through column chromatography . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Dansylethylenediamine undergoes several types of chemical reactions:
Substitution Reactions: It reacts with free amino groups in peptides and proteins, forming stable dansyl derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorescent properties can be affected by changes in its oxidation state.
Common Reagents and Conditions: Dansyl chloride is a common reagent used in the synthesis of dansylethylenediamine.
Major Products: The primary product is the dansylated derivative of the target molecule, which exhibits strong fluorescence under UV light.
Comparison with Similar Compounds
Dansylethylenediamine is unique due to its strong fluorescent properties and ability to form stable derivatives with biomolecules. Similar compounds include:
Dansyl chloride: Used as a reagent to synthesize dansylethylenediamine.
Dansylamide: Another fluorescent compound with similar applications.
Naphthalenesulfonamide derivatives: These compounds share similar fluorescent properties and are used in various biochemical applications.
Dansylethylenediamine stands out due to its specific binding capabilities and strong fluorescence, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJXLKVNKAXFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188566 | |
Record name | Dansylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35060-08-3 | |
Record name | Dansylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Dansylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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